molecular formula C11H9NO2 B1400712 3-(Pyridin-4-yloxy)phenol CAS No. 103856-58-2

3-(Pyridin-4-yloxy)phenol

Cat. No.: B1400712
CAS No.: 103856-58-2
M. Wt: 187.19 g/mol
InChI Key: NTTLFLJSHFIPGC-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yloxy)phenol is an organic compound with the molecular formula C11H9NO2. It consists of a phenol group attached to a pyridine ring via an oxygen atom. This compound is of interest due to its unique chemical structure, which combines the properties of both phenol and pyridine, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Pyridin-4-yloxy)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated pyridine with a phenol derivative. For example, the reaction of 4-chloropyridine with phenol in the presence of a base such as potassium carbonate can yield this compound . Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide and HBr in ethanol, which provides a mild and efficient route to substituted phenols .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: Both the phenol and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(Pyridin-4-yloxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yloxy)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the pyridine ring can interact with metal ions and other aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ol
  • Pyridin-3-ol
  • Pyridin-4-ol

Uniqueness

3-(Pyridin-4-yloxy)phenol is unique due to the presence of both a phenol and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-pyridin-4-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-2-1-3-11(8-9)14-10-4-6-12-7-5-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTLFLJSHFIPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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